molecular formula C17H15N5OS B606918 Thiourea, N-(3-(4-hydroxyphenyl)pyrido(2,3-b)pyrazin-6-yl)-N'-2-propenyl- CAS No. 800394-83-6

Thiourea, N-(3-(4-hydroxyphenyl)pyrido(2,3-b)pyrazin-6-yl)-N'-2-propenyl-

Cat. No. B606918
M. Wt: 337.4
InChI Key: YKMUCILEPVJXKD-UHFFFAOYSA-N
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Description

“Thiourea, N-(3-(4-hydroxyphenyl)pyrido(2,3-b)pyrazin-6-yl)-N’-2-propenyl-” is a chemical compound with the molecular formula C17H15N5OS . It is also known as D-87503 . The CAS number for this compound is 800394-83-6 .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiourea group attached to a phenylpyridopyrazine structure . The exact arrangement of these groups can be determined by analyzing the compound’s molecular formula, C17H15N5OS .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 337.4 . The predicted boiling point is 538.5±60.0 °C, and the predicted pKa is 8.04±0.15 . The density of this compound is 1.378 .

Scientific Research Applications

Antiviral Properties

N,N′-Disubstituted thioureas have shown potential in antiviral applications. Specific derivatives demonstrated activity against myxoviruses, with notable effects against respiratory syncytial virus in HeLa cells and influenza A in Madin-Darby canine kidney cells (Todoulou et al., 1994).

Structural Studies

Studies on the structural properties of thiourea derivatives reveal insights into their molecular interactions. For instance, the planarity of certain thiourea molecules, as well as their hydrogen bonding patterns, have been elucidated (Normaya et al., 2011).

Anti-Cancer Properties

Research into thiourea derivatives has also uncovered their potential in cancer treatment. Some pyrazole thiourea chimeric derivatives have been found to induce apoptosis in human cancer cells. Notably, certain compounds have shown a significant increase in tumor necrosis factor receptors and a reduction in apoptosis inhibitory proteins (Nițulescu et al., 2015).

Polymorphism in Crystal Structures

The study of polymorphism in thiourea derivatives has provided insights into their diverse intermolecular hydrogen bonding patterns. This research is crucial for understanding the material properties and potential applications of these compounds (Böck et al., 2020).

Antibacterial Activities

Some novel N,N′-disubstituted thiourea derivatives have been synthesized and tested for their antibacterial properties. These studies have revealed promising results against various bacteria, including Gram-positive and negative strains, highlighting their potential in antimicrobial applications (Kalhor et al., 2014).

properties

IUPAC Name

1-[3-(4-hydroxyphenyl)pyrido[2,3-b]pyrazin-6-yl]-3-prop-2-enylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS/c1-2-9-18-17(24)22-15-8-7-13-16(21-15)20-14(10-19-13)11-3-5-12(23)6-4-11/h2-8,10,23H,1,9H2,(H2,18,20,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMUCILEPVJXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NC1=NC2=NC(=CN=C2C=C1)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiourea, N-(3-(4-hydroxyphenyl)pyrido(2,3-b)pyrazin-6-yl)-N'-2-propenyl-

CAS RN

800394-83-6
Record name D-87503
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0800394836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-87503
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AED3R32X41
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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